molecular formula C11H13N3 B14342920 N,3,7-Trimethylquinoxalin-6-amine CAS No. 97389-14-5

N,3,7-Trimethylquinoxalin-6-amine

Cat. No.: B14342920
CAS No.: 97389-14-5
M. Wt: 187.24 g/mol
InChI Key: AZOQYQJZXFUXDD-UHFFFAOYSA-N
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Description

N,3,7-Trimethylquinoxalin-6-amine is a heterocyclic aromatic amine, characterized by a quinoxaline core substituted with three methyl groups and an amine group. Quinoxalines are known for their broad-spectrum biological activities and are widely studied in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

    Direct Alkylation: One common method involves the alkylation of quinoxaline derivatives. For instance, starting with quinoxaline, methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate.

    Reductive Amination: Another method involves the reductive amination of quinoxaline derivatives. This involves the reaction of a quinoxaline aldehyde with methylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods:

    Catalytic Hydrogenation: Industrially, the compound can be synthesized via catalytic hydrogenation of quinoxaline derivatives in the presence of a suitable catalyst like palladium on carbon.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming quinoxaline N-oxides.

    Reduction: The compound can be reduced to form various dihydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoxaline ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under acidic or basic conditions.

Major Products:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various alkylated or acylated quinoxaline derivatives.

Scientific Research Applications

N,3,7-Trimethylquinoxalin-6-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with cellular processes.

    Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism by which N,3,7-Trimethylquinoxalin-6-amine exerts its effects involves:

    Molecular Targets: The compound can interact with DNA and proteins, disrupting their normal function.

    Pathways Involved: It may interfere with cellular respiration and DNA replication, leading to cell death in microorganisms and cancer cells.

Comparison with Similar Compounds

    Quinoxaline: The parent compound, lacking the methyl and amine substitutions.

    2,3-Dimethylquinoxaline: Similar structure but with only two methyl groups.

    6-Aminoquinoxaline: Similar structure but without the methyl groups.

Uniqueness:

    N,3,7-Trimethylquinoxalin-6-amine: stands out due to its specific substitution pattern, which can enhance its biological activity and stability compared to its analogs.

Properties

CAS No.

97389-14-5

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N,3,7-trimethylquinoxalin-6-amine

InChI

InChI=1S/C11H13N3/c1-7-4-10-11(5-9(7)12-3)14-8(2)6-13-10/h4-6,12H,1-3H3

InChI Key

AZOQYQJZXFUXDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1NC)C

Origin of Product

United States

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